molecular formula C6H6Br2S B1610811 2,5-Dibromo-3-ethylthiophene CAS No. 53119-57-6

2,5-Dibromo-3-ethylthiophene

Cat. No.: B1610811
CAS No.: 53119-57-6
M. Wt: 269.99 g/mol
InChI Key: SEFOUDCWOOYMAQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-ethylthiophene is an organobromine compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is of significant interest due to its applications in organic synthesis and material science, particularly in the development of conjugated polymers and electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-ethylthiophene can be synthesized through the bromination of 3-ethylthiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-ethylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters as coupling partners.

    Stille Coupling: Employs organotin reagents and palladium catalysts.

Major Products Formed:

Scientific Research Applications

2,5-Dibromo-3-ethylthiophene has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine atoms and the ethyl group, which influence its reactivity and the types of reactions it can undergo. The ethyl group provides steric hindrance, affecting the compound’s behavior in substitution and coupling reactions compared to its methyl or unsubstituted counterparts .

Properties

IUPAC Name

2,5-dibromo-3-ethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFOUDCWOOYMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565092
Record name 2,5-Dibromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53119-57-6
Record name 2,5-Dibromo-3-ethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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